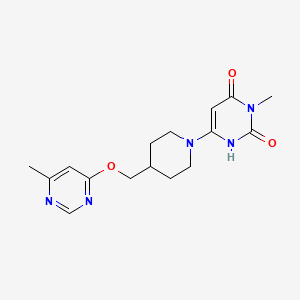
3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex chemical compound characterized by its unique structure comprising several functional groups and aromatic rings. It is part of a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine due to their ability to interact with specific molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The initial step generally starts with the formation of the core pyrimidine structure, followed by functionalization at various positions.
Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. The specific methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo several types of reactions, including:
Oxidation: : The presence of methyl groups makes it susceptible to oxidation under certain conditions.
Reduction: : Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: : Various substitution reactions are possible, particularly involving the aromatic rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but typically involve modifications to the pyrimidine or piperidine rings.
Aplicaciones Científicas De Investigación
3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: : Used as a building block for more complex chemical synthesis.
Biology: : Investigated for its potential interactions with biological molecules and pathways.
Medicine: : Explored for its potential therapeutic effects in treating various conditions.
Industry: : Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes.
Comparación Con Compuestos Similares
Compared to similar compounds, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique structure and functional groups, which provide specific reactivity and interaction profiles. Other similar compounds may include various substituted pyrimidines and piperidines, each with their own unique properties and applications.
Propiedades
IUPAC Name |
3-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-7-14(18-10-17-11)24-9-12-3-5-21(6-4-12)13-8-15(22)20(2)16(23)19-13/h7-8,10,12H,3-6,9H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGCCFWCGFNFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=O)N(C(=O)N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













